molecular formula C9H8ClNO2 B14810470 5-Chloro-4-cyclopropoxypicolinaldehyde

5-Chloro-4-cyclopropoxypicolinaldehyde

Cat. No.: B14810470
M. Wt: 197.62 g/mol
InChI Key: QQRFOXHTWZNMGF-UHFFFAOYSA-N
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Description

5-Chloro-4-cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a picolinaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-cyclopropoxypicolinaldehyde can be achieved through several methods. One common method involves the reaction of 5-chloropicolinaldehyde with cyclopropyl alcohol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

5-Chloro-4-cyclopropoxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-cyclopropoxypicolinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

5-chloro-4-cyclopropyloxypyridine-2-carbaldehyde

InChI

InChI=1S/C9H8ClNO2/c10-8-4-11-6(5-12)3-9(8)13-7-1-2-7/h3-5,7H,1-2H2

InChI Key

QQRFOXHTWZNMGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C=O)Cl

Origin of Product

United States

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